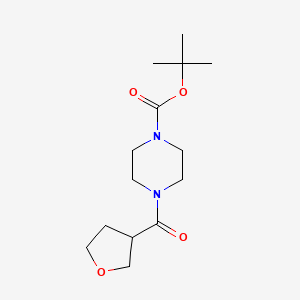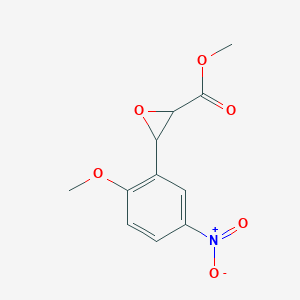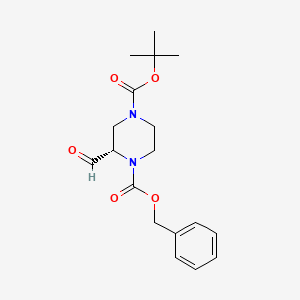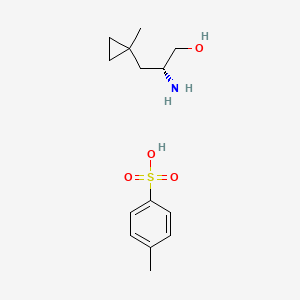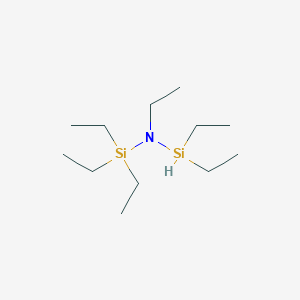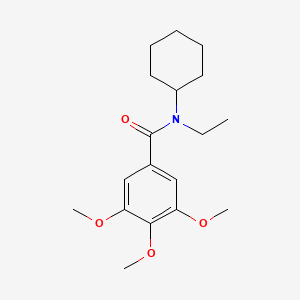![molecular formula C15H20O2S B14013192 S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate CAS No. 58058-58-5](/img/structure/B14013192.png)
S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(hydroxy-phenyl-methyl)cyclopropyl]-tert-butylsulfanyl-methanone is a complex organic compound with a unique structure that includes a cyclopropyl ring, a hydroxy-phenyl-methyl group, and a tert-butylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(hydroxy-phenyl-methyl)cyclopropyl]-tert-butylsulfanyl-methanone typically involves multiple steps, starting with the preparation of the cyclopropyl ring and the hydroxy-phenyl-methyl group. The tert-butylsulfanyl group is then introduced through a series of reactions involving thiolation and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
[1-(hydroxy-phenyl-methyl)cyclopropyl]-tert-butylsulfanyl-methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
[1-(hydroxy-phenyl-methyl)cyclopropyl]-tert-butylsulfanyl-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [1-(hydroxy-phenyl-methyl)cyclopropyl]-tert-butylsulfanyl-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- [1-(hydroxy-phenyl-methyl)cyclopropyl]-methyl-methanone
- [1-(hydroxy-phenyl-methyl)cyclopropyl]-ethyl-methanone
- [1-(hydroxy-phenyl-methyl)cyclopropyl]-propyl-methanone
Uniqueness
[1-(hydroxy-phenyl-methyl)cyclopropyl]-tert-butylsulfanyl-methanone is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
58058-58-5 |
|---|---|
分子式 |
C15H20O2S |
分子量 |
264.4 g/mol |
IUPAC名 |
S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate |
InChI |
InChI=1S/C15H20O2S/c1-14(2,3)18-13(17)15(9-10-15)12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3 |
InChIキー |
XRIHBMLOMVKELR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC(=O)C1(CC1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


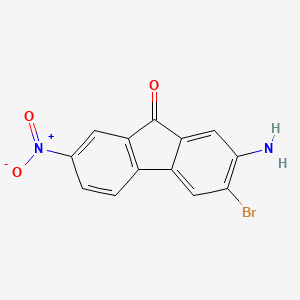
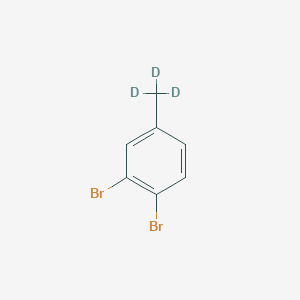

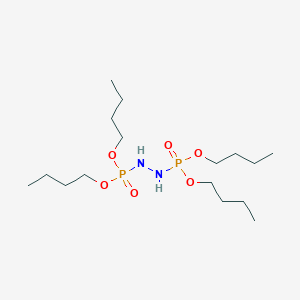
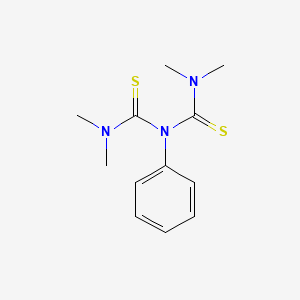
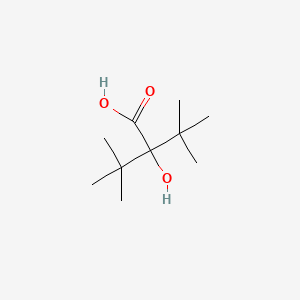
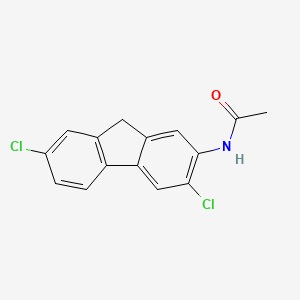
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
